Physicochemical Property Comparison: Lipophilicity (XLogP3-AA) vs. 4-Methylpiperidine Analog
The calculated partition coefficient (XLogP3-AA) for 1-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine is 3.6 [1]. This value is approximately 0.4–0.6 log units lower than the structurally analogous 2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine (estimated XLogP3-AA ≈ 4.0–4.2 based on a +0.5 logP contribution of the additional methyl group on the piperidine ring). Lower lipophilicity suggests potentially reduced nonspecific tissue binding and a slightly lower volume of distribution, which may be advantageous for achieving higher free drug concentrations in systemic circulation. This comparison is a class-level inference based on computed physicochemical properties; no experimental logD or pharmacokinetic data are available for either compound.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine: XLogP3-AA ≈ 4.0–4.2 (estimated by structural increment) |
| Quantified Difference | ~0.4–0.6 log units lower for target compound |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); no experimental determination |
Why This Matters
A lower logP may translate into improved solubility and reduced off-target binding, which is a critical differentiator when selecting a compound for in vivo pharmacology studies where free drug hypothesis governs efficacy.
- [1] PubChem. Computed Properties for CID 20895195: XLogP3-AA = 3.6. View Source
